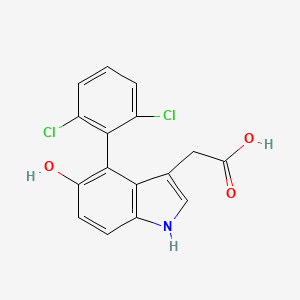
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boron reagents under mild conditions to couple the dichlorophenyl group with the indole moiety.
. This reaction is highly selective and can be performed under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new drugs.
Medicine: It has potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain signaling . By inhibiting these enzymes, the compound reduces inflammation and alleviates pain.
Comparación Con Compuestos Similares
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:
Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
2-(2,6-Dichlorophenyl)amino)benzoic acid: Another compound with anti-inflammatory properties and structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H11Cl2NO3 |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
2-[4-(2,6-dichlorophenyl)-5-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-2-1-3-10(18)15(9)16-12(20)5-4-11-14(16)8(7-19-11)6-13(21)22/h1-5,7,19-20H,6H2,(H,21,22) |
Clave InChI |
WINIFLZZAPYYGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC3=C2C(=CN3)CC(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


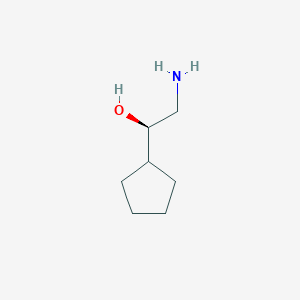
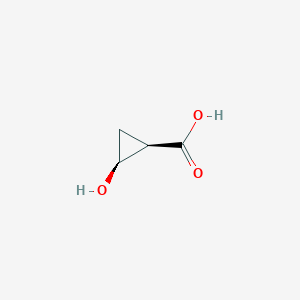
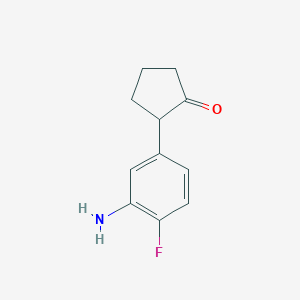
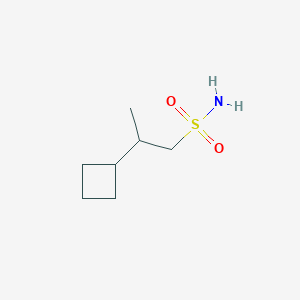
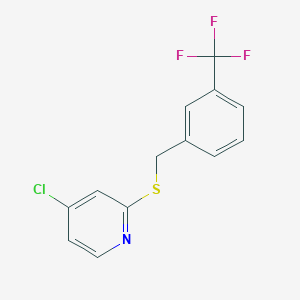
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
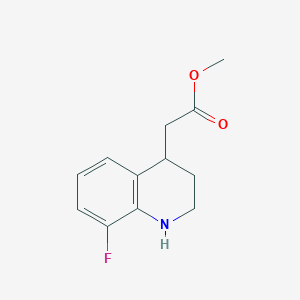
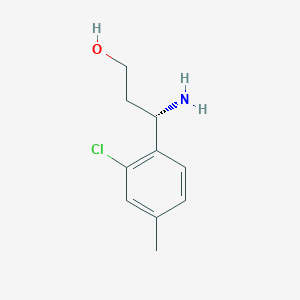
![2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241885.png)
![2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15241888.png)
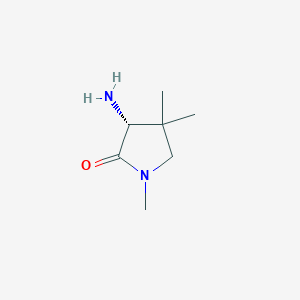
![2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241901.png)

![N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15241921.png)
